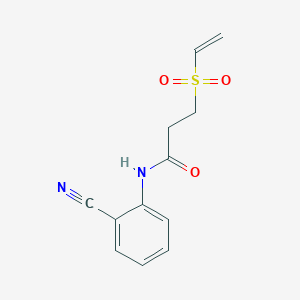
N-(2-Cyanophenyl)-3-ethenylsulfonylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanophenyl)-3-ethenylsulfonylpropanamide, commonly known as CES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CES is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 301.35 g/mol.
作用机制
The mechanism of action of CES is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CES has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting histone deacetylases, CES may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
CES has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CES can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. CES has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of CES is its potential use in the treatment of cancer and chronic pain. CES has been shown to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation and pain. CES is also relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments.
One of the limitations of CES is its potential toxicity. Studies have shown that CES can be toxic to certain cells, including liver cells and red blood cells. Additionally, CES has not yet been extensively studied in vivo, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are many potential future directions for the study of CES. One area of research could focus on the development of new synthetic methods for CES that are more efficient and environmentally friendly. Another area of research could focus on the use of CES in the treatment of other diseases, such as autoimmune disorders and neurological disorders. Additionally, further studies could be conducted to investigate the safety and efficacy of CES in vivo, with the ultimate goal of developing new treatments for cancer and chronic pain.
合成方法
The synthesis of CES involves the reaction of 2-cyanobenzaldehyde with ethylsulfonylpropanoate in the presence of a base, followed by the addition of acetic anhydride and a catalyst. The reaction yields CES as a white crystalline solid, which can be purified through recrystallization.
科学研究应用
CES has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CES has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. CES has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
In material science, CES has been explored for its potential use in the synthesis of organic semiconductors and light-emitting diodes. CES has also been investigated for its ability to act as a catalyst in organic reactions, making it a potential candidate for use in organic synthesis.
属性
IUPAC Name |
N-(2-cyanophenyl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-18(16,17)8-7-12(15)14-11-6-4-3-5-10(11)9-13/h2-6H,1,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUPLRWPRWOZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanophenyl)-3-ethenylsulfonylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2738553.png)
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2738554.png)
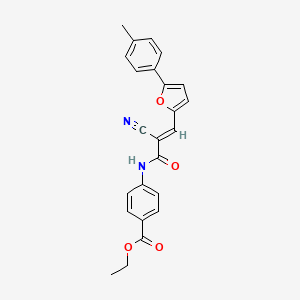
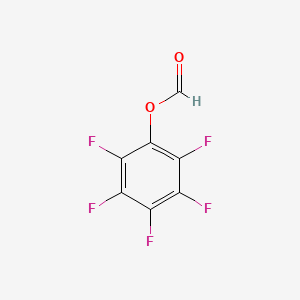

![4-ethoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2738559.png)

![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2738563.png)
![2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide](/img/structure/B2738564.png)
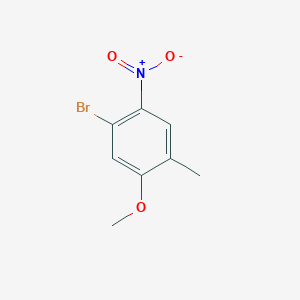
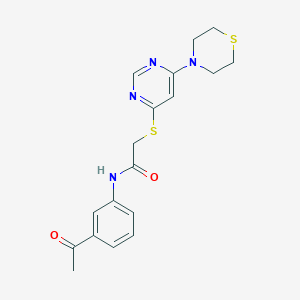
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid](/img/structure/B2738570.png)
![N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide](/img/structure/B2738573.png)
![lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2738575.png)